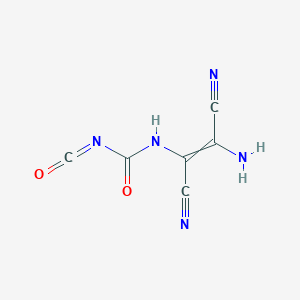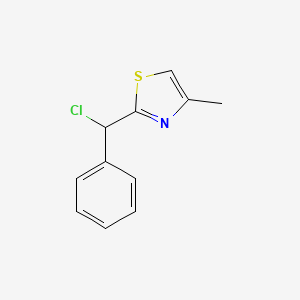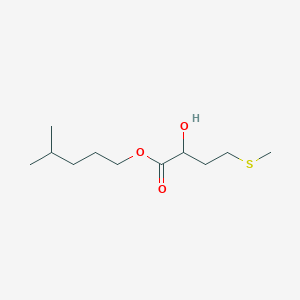![molecular formula C14H15NO2 B14216000 3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one CAS No. 831181-44-3](/img/structure/B14216000.png)
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 3-methylpyrrolidin-2-one in the presence of a suitable catalyst under controlled conditions . The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the additional substituents.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, offering different reactivity and biological profiles.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
831181-44-3 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-9-3-5-11(6-4-9)13(16)8-12-7-10(2)14(17)15-12/h3-6,8,10H,7H2,1-2H3,(H,15,17) |
InChI Key |
FIOKAXOZWCPFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)

![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

boranyl](/img/structure/B14215959.png)


![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
